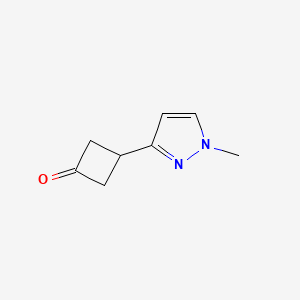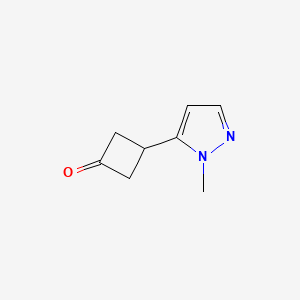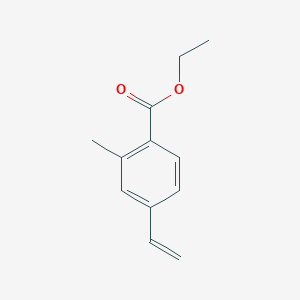
Ethyl 2-methyl-4-vinylbenzoate
Vue d'ensemble
Description
“Methyl 4-vinylbenzoate” is used as a fluid component for enhancing ink stability in printing and also in preparing vinyl substituted beta-diketones . It is also used as an organic intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds like “Methyl 4-vinylbenzoate” often involves processes like atom transfer radical polymerization (ATRP) of styrene and methyl 4-vinylbenzoate, followed by hydrolysis .
Molecular Structure Analysis
The molecular formula of “Methyl 4-vinylbenzoate” is C10H10O2 . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Chemical Reactions Analysis
“Methyl 4-vinylbenzoate” can react with (4-trimethylsilyl)styrene to form a co-polymer. This co-polymer can be oxidized to form polyradicals with good membrane forming ability .
Physical And Chemical Properties Analysis
“Methyl 4-vinylbenzoate” is a solid substance with a melting point of 32-37 °C (lit.) . It should be stored in a well-ventilated place at a temperature of 2-8°C .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-ethenyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-10-6-7-11(9(3)8-10)12(13)14-5-2/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOFOPLNYBDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-vinylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

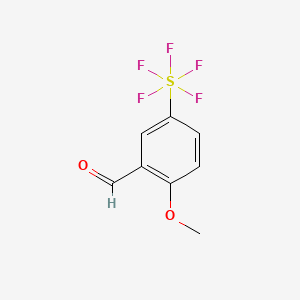
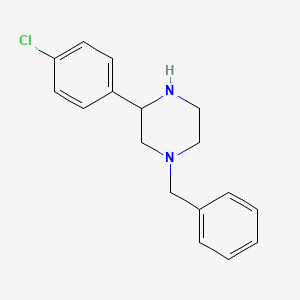
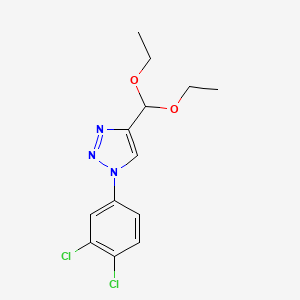
![1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467621.png)
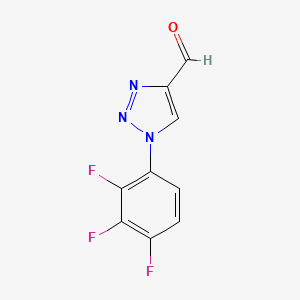
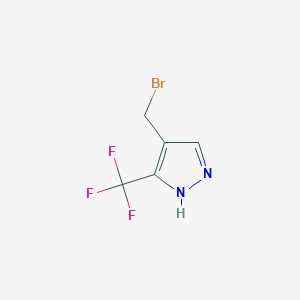
![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
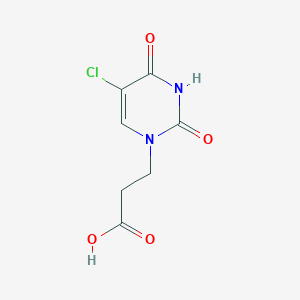
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
